4-(2-Chloro-5-methoxyphenyl)phenylacetic acid
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Overview
Description
“4-(2-Chloro-5-methoxyphenyl)phenylacetic acid” is a chemical compound with the CAS Number: 1334500-07-0 . It has a molecular weight of 276.72 . The IUPAC name for this compound is (2’-chloro-5’-methoxy [1,1’-biphenyl]-4-yl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H13ClO3/c1-19-12-6-7-14(16)13(9-12)11-4-2-10(3-5-11)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18) . This indicates the molecular structure of the compound.Scientific Research Applications
Pharmacological and Biological Effects of Phenolic Acids
Phenolic acids, such as Chlorogenic Acid (CGA) and others, have garnered attention for their diverse biological and pharmacological effects. CGA, in particular, is known for its antioxidant, anti-inflammatory, hepatoprotective, cardioprotective, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and CNS stimulating properties. Studies have suggested that CGA could play crucial roles in lipid and glucose metabolism regulation, potentially aiding in the treatment of hepatic steatosis, cardiovascular disease, diabetes, and obesity. Furthermore, the hepatoprotective effects of CGA and its role as a free radicals scavenger highlight its potential as a natural food additive to replace synthetic antibiotics, thereby reducing medicinal costs (Naveed et al., 2018).
Environmental Impact and Degradation
The environmental fate and degradation of phenoxy acids, including their presence in aquatic ecosystems and transformations in the water environment, have been extensively studied. These compounds, highly soluble in water and weakly absorbed in soil, pose potential risks to non-target organisms through various exposure pathways. Monitoring studies in Europe and elsewhere have identified phenoxy acids like MCPA and 2,4-D, along with their metabolites, in surface and groundwater, suggesting the need for localized mitigation strategies to prevent environmental contamination. The biodegradation of aromatic compounds by microorganisms such as Escherichia coli also provides insights into the potential for using biological methods to address pollution from such compounds (Muszyński et al., 2019).
Potential for Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) have been explored for the removal of recalcitrant compounds, including phenoxy acids, from aqueous media. The efficiency of these processes varies, suggesting the need for further research to optimize conditions for the degradation of pollutants like 2,4-D. The generation of by-products and their biotoxicity, alongside proposed degradation pathways, are critical areas of concern. Studies have highlighted the importance of selecting appropriate oxidizing systems and optimizing conditions to enhance the degradation efficiency of phenoxy acids and mitigate potential ecological impacts (Qutob et al., 2022).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that the compound’s interaction with its targets could lead to changes in cellular processes . The presence of the chloro and methoxy groups on the phenyl rings may influence the compound’s interaction with its targets .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in inflammation and pain signaling .
Pharmacokinetics
The presence of the phenylacetic acid moiety may influence its pharmacokinetic properties .
Result of Action
Similar compounds have been known to exert anti-inflammatory and analgesic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
2-[4-(2-chloro-5-methoxyphenyl)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-19-12-6-7-14(16)13(9-12)11-4-2-10(3-5-11)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGDZTPEZJGOOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC=C(C=C2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716596 |
Source
|
Record name | (2'-Chloro-5'-methoxy[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1334500-07-0 |
Source
|
Record name | [1,1′-Biphenyl]-4-acetic acid, 2′-chloro-5′-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334500-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2'-Chloro-5'-methoxy[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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